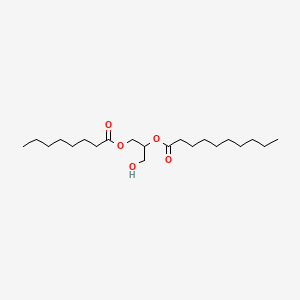

Decanoic acid, ester with 1,2,3-propanetriol octanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways.Aplicaciones Científicas De Investigación

Resistance Mechanisms in Yeast

Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways. The process includes the detoxification pathway through the production of decanoate ethyl ester (Legras et al., 2010).

Enzymatic Esterification in Industry

The esterification of octanoic acid and hexanol into hexyl octanoate, catalyzed by immobilized Candida antarctica lipase, is an important process in the food, cosmetic, and pharmaceutical industries. This reaction is performed in specific solvents like n-decane to improve enzyme stability and increase yield, and it's essential in producing natural flavors and fragrances (Lopresto et al., 2014).

Biodegradation by Microorganisms

A study found that a bacterium, Micrococcus roseus, could utilize a synthetic lubricant ester (which includes components like octanoate and decanoate) as the sole source of carbon. This organism facilitates the biodegradation process by cleaving ester bonds, indicating its potential use in bioremediation applications (Wright et al., 1993).

Electrochromic Properties in Polymers

The electrochemical homopolymerization of octanoic acid 2-thiophen-3-yl-ethyl ester reveals its application in creating conducting polymers with electrochromic properties. These polymers exhibit color changes under electrical influence, suggesting their use in various electronic and optical devices (Camurlu et al., 2005).

Phase Equilibrium in Supercritical Carbon Dioxide

Research on the phase behavior of long-chain fatty acids, including octanoic and decanoic acids, in supercritical carbon dioxide has implications in chemical processing and extraction methods. This data is crucial for understanding how these acids behave under various temperatures and pressures, potentially aiding in the development of more efficient industrial processes (Schwarz & Knoetze, 2012).

Lipase-Catalyzed Esterification

The lipase-catalyzed esterification of decanoic acid with various polyols demonstrates the enzyme's ability to synthesize esters in aqueous-organic two-phase systems. This process is relevant in producing bio-based chemicals and materials, showcasing the potential of biocatalysts in green chemistry applications (Janssen et al., 1992).

Safety and Hazards

Mecanismo De Acción

Target of Action

Decanoic acid, ester with 1,2,3-propanetriol octanoate, also known as Glycerides, mixed decanoyl and octanoyl , is a type of triglyceride. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver . The primary targets of this compound are therefore the fat cells (adipocytes) and the liver.

Mode of Action

Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids, which can then be used by the body for energy .

Biochemical Pathways

The main biochemical pathway involved in the metabolism of this compound is likely to be the lipolysis pathway. In this pathway, the triglyceride is broken down into glycerol and free fatty acids, which can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle) to be oxidized for energy .

Pharmacokinetics

As a type of triglyceride, it can be inferred that it is absorbed in the intestines, transported in the bloodstream, and stored in adipose tissue until needed for energy .

Result of Action

The result of the action of this compound is the provision of energy for the body. When the triglyceride is broken down through lipolysis, the resulting glycerol and free fatty acids can be oxidized in the citric acid cycle to produce ATP, the body’s main energy currency .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the rate of lipolysis can be affected by factors such as diet, exercise, and hormonal regulation . Furthermore, it is noted that this compound forms an occlusive barrier, making it an ideal choice for moisturizers , indicating that its efficacy and stability may also be influenced by environmental factors such as temperature and humidity.

Análisis Bioquímico

Biochemical Properties

It is known that the esterification of decanoic acid with various polyols demonstrates the enzyme’s ability to synthesize esters in aqueous-organic two-phase systems. This process is relevant in producing bio-based chemicals and materials, showcasing the potential of biocatalysts in green chemistry applications.

Molecular Mechanism

Propiedades

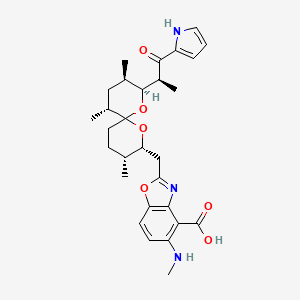

| { "Design of the Synthesis Pathway": "The synthesis pathway for Decanoic acid, ester with 1,2,3-propanetriol octanoate involves esterification of Decanoic acid with 1,2,3-propanetriol octanoate in the presence of a catalyst.", "Starting Materials": [ "Decanoic acid", "1,2,3-propanetriol octanoate", "Catalyst" ], "Reaction": [ "Add Decanoic acid and 1,2,3-propanetriol octanoate to a reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of about 150-180°C", "Maintain the temperature for about 4-6 hours while stirring the mixture", "Cool the reaction mixture and extract the ester using a suitable solvent", "Purify the ester by distillation or column chromatography" ] } | |

Número CAS |

65381-09-1 |

Fórmula molecular |

C21H40O5 |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

(1-hydroxy-3-octanoyloxypropan-2-yl) decanoate |

InChI |

InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21(24)26-19(17-22)18-25-20(23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |

Clave InChI |

YOYOQXRPUDEPAK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |

SMILES canónico |

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |

Apariencia |

Solid powder |

| 85409-09-2 65381-09-1 |

|

Descripción física |

Liquid; Gas or Vapor, Liquid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Caprylic/capric triglyceride; Caprylic acid, capric acid triglyceride; Glycerol octanoate decanoate |

Origen del producto |

United States |

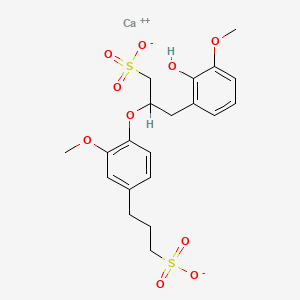

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.